

Soraprazan Properties & Research Context

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

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The table below summarizes the core pharmacological data available for **Soraprazan** from preclinical studies.

Property	Description / Value	Experimental Context
Drug Class	Potassium-Competitive Acid Blocker (P-CAB)	Reversible inhibitor of gastric H ⁺ ,K ⁺ -ATPase [1].
Primary Target	Gastric H ⁺ ,K ⁺ -ATPase (Proton Pump)	Inhibits acid secretion in gastric parietal cells [1].
In Vitro Potency (IC ₅₀)	~ 0.3 µM (Hog gastric H,K-ATPase)	<i>In vitro</i> enzyme inhibition assay [1].
In Vivo Efficacy (Rat)	> 90% inhibition of acid secretion (3 µmol/kg p.o.)	<i>In vivo</i> rat model measuring acid secretion [1].
Metabolic Stability	Designed for greater metabolic stability vs. earlier compound (SCH28080)	Design strategy focusing on a rigid, bridged molecular structure [1].
Current Research Trend	Investigation for treating Stargardt's disease (an inherited retinal disorder)	Research focuses on inhibiting toxic retinoid byproduct accumulation in the retina [2].

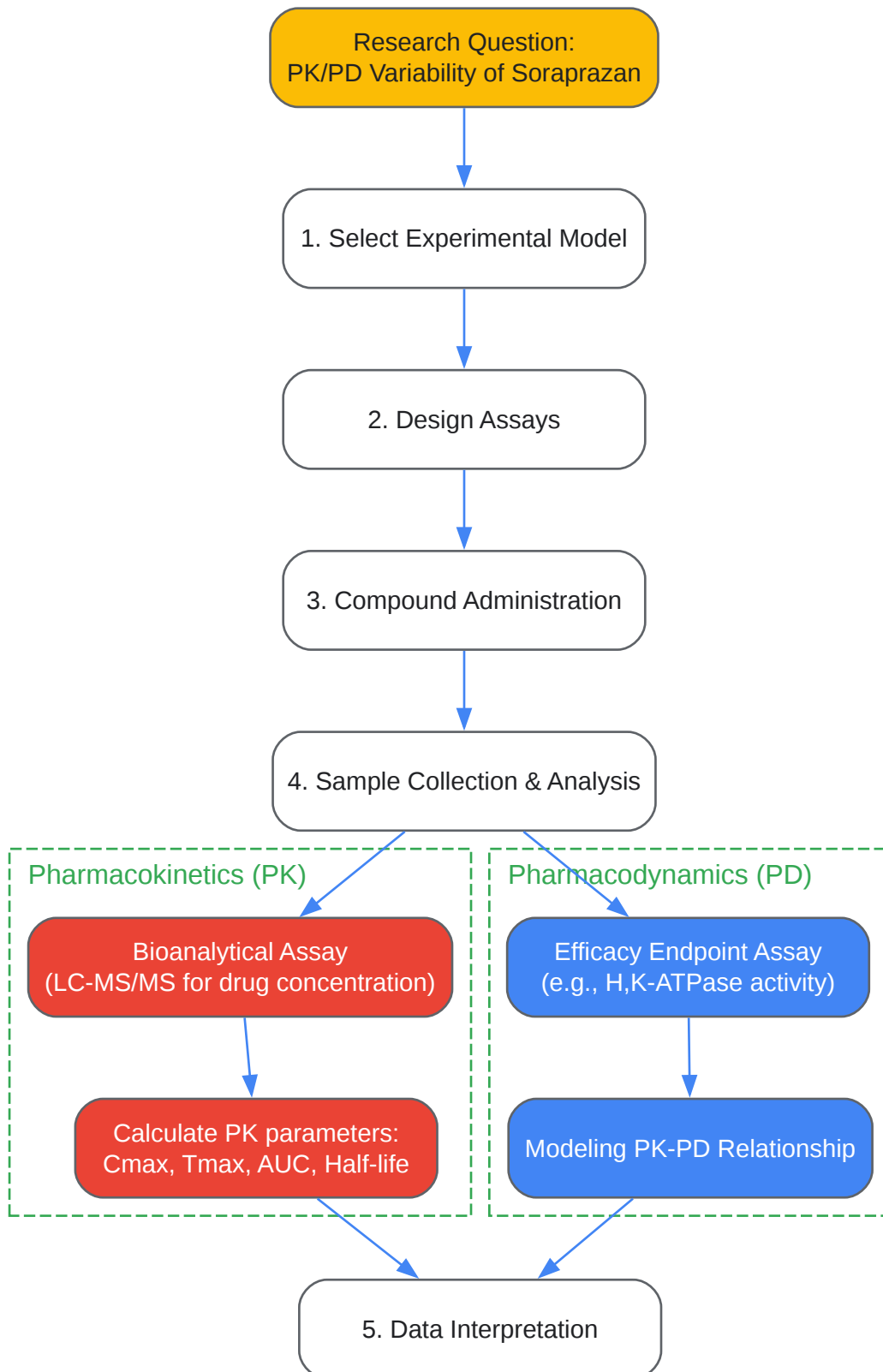
Troubleshooting Guide: Key Considerations

For researchers, particularly those exploring **Soraprazan**'s new application in ophthalmology, consider these factors that could influence experimental outcomes.

Challenge / Question	Hypothesis & Investigation Path
High variability in pharmacokinetic (PK) or pharmacodynamic (PD) results.	Variability may stem from off-target effects in new disease models (e.g., retina). Review experimental system for expression of non-gastric proton pumps or other related transporters that Soraprazan might interact with [2].
Unpredictable efficacy in new disease models (e.g., Stargardt's disease).	The drug's distribution to the target tissue (retina) may be a key factor. Investigate retinal penetration and local metabolism, which are crucial for ocular indications but were not primary concerns for its original gastrointestinal target [2].
Translating findings from animal models to human biology.	Species-specific differences in metabolism or target binding affinity could exist. Validate your findings using human cell-based assays or organoids where possible [1] [2].

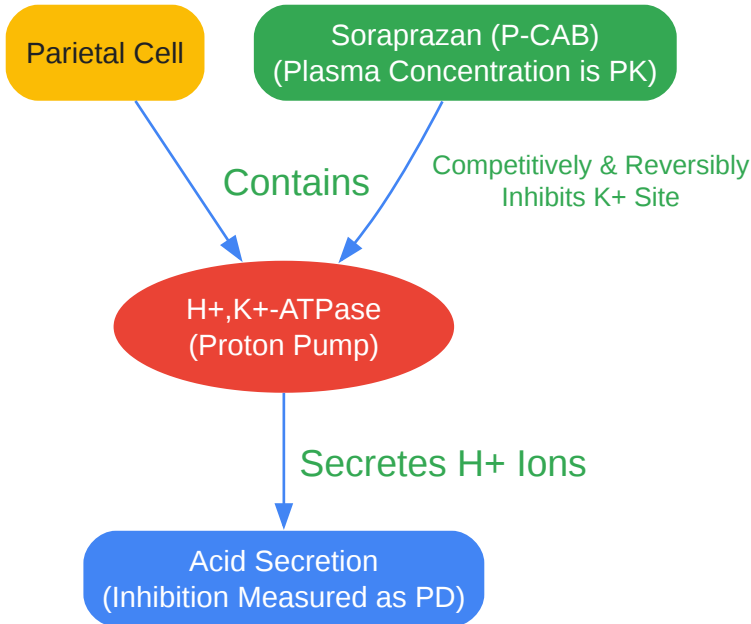
Experimental Workflow and Mechanism

The diagram below outlines a generalized workflow for investigating **Soraprazan**'s pharmacokinetics and pharmacodynamics, which can be adapted to specific experimental models.



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The following diagram illustrates **Soraprazan's** core mechanism of action as a P-CAB, which is fundamental to understanding its effects.



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Research Recommendations

- **Focus on New Indications:** The most promising and contemporary research direction for **Soraprazan** appears to be its **repurposing for Stargardt's disease** [2]. Future experiments should prioritize models relevant to retinal pharmacology.
- **Leverage P-CAB Class Data:** While **Soraprazan**-specific clinical PK data is scarce, you can reference studies on other P-CABs like **tegoprazan**, which show that systemic exposure can be influenced by factors like hepatic impairment [3]. This provides a useful framework for hypothesis generation.
- **Validate Analytical Methods:** Ensure robust bioanalytical methods (e.g., LC-MS/MS) are in place to accurately measure **Soraprazan** and its potential metabolites in complex biological matrices, which is critical for reliable PK data [1].

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References

1. Setting New Standards in Inhibition of Gastric Acid Secretion [sciencedirect.com]
2. Stargardt's Disease: Molecular Pathogenesis and Current ... [pmc.ncbi.nlm.nih.gov]
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